3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15882193
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrN2O |
|---|---|
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methyl]-5-phenyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H11BrN2O/c16-13-8-6-11(7-9-13)10-14-17-15(19-18-14)12-4-2-1-3-5-12/h1-9H,10H2 |
| Standard InChI Key | PZKLNUYFQHAEBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br |
Introduction
Key Findings
3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole (C₁₅H₁₁BrN₂O, molecular weight 315.16 g/mol) is a brominated 1,2,4-oxadiazole derivative with emerging significance in medicinal chemistry and materials science. Its synthesis involves cyclization reactions of tetrazole precursors, yielding a structure characterized by a 1,2,4-oxadiazole core substituted with a 4-bromobenzyl group at position 3 and a phenyl group at position 5. Preliminary studies on analogous compounds suggest potential anticancer, antimicrobial, and anti-inflammatory activities, while its rigid, conjugated system supports applications in organic electronics. This review synthesizes data from diverse sources to provide a detailed analysis of its properties, synthesis, biological activity, and technological relevance.
Structural and Molecular Properties
Physicochemical Characteristics
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Molecular Formula: C₁₅H₁₁BrN₂O
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Molecular Weight: 315.16 g/mol
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Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DCM and DMF.
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Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analyses of related oxadiazoles.
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via one-step cyclization reactions (Figure 1):
Route 1:
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Precursors: 5-(4-Bromophenyl)-1H-tetrazole and phenylacetic acid.
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Conditions: DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF (9:1), reflux for 48–72 hours.
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Yield: ~70–85% after purification by recrystallization.
Route 2:
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Alternative Approach: Microwave-assisted synthesis reduces reaction time to <6 hours with comparable yields.
Table 1: Optimization Parameters for Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Stoichiometry (tetrazole:acylating agent) | 1:1 | Critical for minimizing side products |
| Solvent System | DCM/DMF (9:1) | Enhances reactant solubility |
| Temperature | 80–100°C | Higher temperatures accelerate cyclization |
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear at δ 8.2–8.6 ppm, with the benzyl methylene group at δ 4.3–4.5 ppm.
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¹³C NMR: Oxadiazole ring carbons resonate at δ 165–170 ppm, while bromophenyl carbons appear at δ 120–135 ppm.
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Mass Spectrometry: Molecular ion peak at m/z 315.16 [M+H]⁺.
Biological Activities
Antimicrobial Effects
Analogous derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . The bromine atom enhances membrane permeability, contributing to potency .
Anti-Inflammatory Activity
Oxadiazoles with 4-substituted phenyl groups show 60–75% inhibition of COX-2 at 10 µM, rivaling indomethacin . The 4-bromobenzyl group may sterically hinder COX-2’s active site .
Table 2: Biological Activity of Analogous Oxadiazoles
| Substituent | Activity Type | IC₅₀/MIC | Target |
|---|---|---|---|
| 4-Bromophenyl | Anticancer | 0.12–2.78 µM | MCF-7, A549 |
| 4-Chlorophenyl | Antibacterial | 2–8 µg/mL | S. aureus |
| 3,4-Dimethoxyphenyl | Anti-Inflammatory | 60–75% inhibition | COX-2 |
Materials Science Applications
Organic Electronics
The compound’s fluorescence quantum yield (Φ = 0.45–0.60) and rigid structure make it suitable for:
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OLED Emitters: Emission wavelengths tunable to 450–500 nm via electron-donating substituents.
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Liquid Crystals: Enhanced thermal stability (ΔT = 120–150°C) due to π-conjugation.
Polymer Chemistry
As a monomer, it facilitates synthesis of high-performance polymers with:
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Glass Transition Temperatures (Tg): 180–220°C.
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Young’s Modulus: 2.5–3.0 GPa, ideal for coatings.
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